molecular formula C8H13ClN4 B2795034 5-(chloromethyl)-1-cyclohexyl-1H-tetrazole CAS No. 73963-32-3

5-(chloromethyl)-1-cyclohexyl-1H-tetrazole

Cat. No.: B2795034
CAS No.: 73963-32-3
M. Wt: 200.67
InChI Key: NZFAKRBFJHGTDE-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-cyclohexyl-1H-tetrazole: is a heterocyclic compound that features a tetrazole ring substituted with a chloromethyl group and a cyclohexyl group. Tetrazoles are known for their stability and versatility in various chemical reactions, making them valuable in both industrial and pharmaceutical applications. The presence of the chloromethyl group enhances the reactivity of the compound, allowing for further functionalization and derivatization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-1-cyclohexyl-1H-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with sodium azide and formaldehyde in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 5-(chloromethyl)-1-cyclohexyl-1H-tetrazole can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

    Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions with other unsaturated compounds, forming new heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Cycloaddition: Reactions may involve dienes or alkynes under thermal or catalytic conditions.

Major Products:

    Substitution Products: New tetrazole derivatives with different functional groups replacing the chloromethyl group.

    Oxidation Products: Oxidized forms of the tetrazole ring, potentially leading to ring-opening or other structural modifications.

    Cycloaddition Products: New heterocyclic compounds with fused or bridged ring systems.

Scientific Research Applications

Chemistry: 5-(chloromethyl)-1-cyclohexyl-1H-tetrazole is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its reactivity makes it valuable for developing new materials and catalysts.

Biology: In biological research, tetrazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. The unique structure of this compound allows it to interact with biological macromolecules, making it a candidate for drug development.

Medicine: Tetrazole compounds, including this compound, are investigated for their pharmacological properties. They may exhibit antimicrobial, antifungal, or anticancer activities, making them potential therapeutic agents.

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-cyclohexyl-1H-tetrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tetrazole ring can also engage in hydrogen bonding and π-π interactions with biological molecules, affecting their function. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

    5-(chloromethyl)-1-phenyl-1H-tetrazole: Similar structure but with a phenyl group instead of a cyclohexyl group.

    5-(bromomethyl)-1-cyclohexyl-1H-tetrazole: Bromine substituent instead of chlorine.

    5-(hydroxymethyl)-1-cyclohexyl-1H-tetrazole: Hydroxyl group instead of chloromethyl.

Uniqueness: 5-(chloromethyl)-1-cyclohexyl-1H-tetrazole is unique due to the combination of the cyclohexyl and chloromethyl groups, which confer specific reactivity and stability. The cyclohexyl group provides steric bulk, influencing the compound’s interactions with other molecules, while the chloromethyl group enhances its reactivity in substitution reactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(chloromethyl)-1-cyclohexyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4/c9-6-8-10-11-12-13(8)7-4-2-1-3-5-7/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFAKRBFJHGTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73963-32-3
Record name 5-(chloromethyl)-1-cyclohexyl-1H-1,2,3,4-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into 150 ml of dried benzene, 17.6 g of N-chloroacetylcyclohexylamine was added. While the inside temperature is kept below 15° C. by ice-cooling the outside of the reaction vessel, 24 g of phosphorus pentachloride (PCl5) was added under stirring condition. After completion of the addition, the stirring is continued for 2 hours at a room temperature, then the reaction mixture is concentrated to a half volume thereof by using an evaporator with a bath temperature of below 50° C. To the concentrated reaction mixture was added dropwise 100 ml of benzene containing 10% of HN3 under stirring condition for 90 minutes while keeping the inside temperature below 15° C. After the addition operation, the reaction mixture is allowed to stand overnight. Then the reaction mixture is refluxed for 3 hours with stirring. The thus obtained concentrate is extracted with 200 ml of chloroform. The chloroform layer is washed with water, 5% NaHCO3 aqueous solution, 5% hydrochloric acid and water in this order and dried with Na2SO4. After removal of the drying agent by filtration, the mother liquour is concentrated and the residue thus obtained is recrystallized from chloroform-petroleum ether to obtain 16.1 g of 1-cyclohexyl-5-chloromethyltetrazol in the form of colorless needle like crystals. Melting point: 101° to 103.5° C.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
17.6 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

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